
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene
Overview
Description
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (at position 1), fluorine (at position 3), and a 2,2-dibromovinyl group (at position 2). Commercial availability is noted through suppliers like CymitQuimica, with pricing varying by quantity (e.g., 1g at €342.00) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-chloro-3-fluorobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the 2,2-dibromovinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2-(2-bromovinyl)-1-chloro-3-fluorobenzene or further to 2-vinyl-1-chloro-3-fluorobenzene.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide or thiourea in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products include 2-(2-substituted-vinyl)-1-chloro-3-fluorobenzene derivatives.
Reduction: Products include partially or fully reduced vinyl derivatives.
Coupling: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
Pharmaceutical Applications
One of the most promising areas for 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene is in pharmaceutical research. Its structural characteristics allow it to function as a potential scaffold for drug development.
Case Study: Anticancer Research
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The introduction of bromine and fluorine atoms can enhance the lipophilicity and biological activity of the molecules:
- Mechanism of Action : Compounds in this class can inhibit key signaling pathways involved in cancer proliferation, such as the PI3K/AKT pathway.
- Research Findings : In vitro studies showed significant activity against resistant cancer cell lines, suggesting potential as a lead compound for further development .
Material Science
The compound has also been explored for its applications in material science, particularly in the synthesis of novel polymers and coatings.
Polymer Synthesis
Due to its halogenated structure, this compound can be utilized in creating copolymers with enhanced thermal stability and chemical resistance:
- Properties of Resulting Polymers :
- Increased mechanical strength
- Enhanced resistance to solvents and heat
- Applications : These materials are suitable for protective coatings in industrial applications and electronic devices.
Environmental Studies
The environmental impact and degradation pathways of halogenated compounds are critical areas of research. Understanding how this compound behaves in various environmental conditions can inform risk assessments and remediation strategies.
Environmental Impact Assessment
Studies have shown that halogenated compounds can persist in the environment and bioaccumulate. Research on this compound includes:
- Degradation Studies : Investigating the breakdown products and their toxicity.
- Bioavailability : Assessing how readily the compound is absorbed by organisms in aquatic systems.
Mechanism of Action
The mechanism of action of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene in chemical reactions involves the reactivity of the dibromovinyl group. This group can undergo nucleophilic substitution, where the bromine atoms are replaced by other nucleophiles. The presence of the chlorine and fluorine atoms can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Dibromovinyl Substituents
Key Examples :
- 4-Chloro-1-cinnamyloxy-2-(2,2-dibromovinyl)benzene (2e) : Synthesized via a three-step process (77% yield), this compound shares the dibromovinyl group but includes a cinnamyloxy substituent. Its higher synthetic yield compared to the target compound highlights the influence of steric and electronic effects on reaction efficiency .
- Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) : Contains a cyclopropane ring with a dibromovinyl group and carbonyl chloride (C₈H₉Br₂ClO, MW 316.42). Unlike the target compound, it is used as a pesticide intermediate, demonstrating the role of structural complexity in biological activity .
Table 1: Physical and Chemical Properties
Halogenated Benzene Derivatives with Varied Substituents
Key Examples :
- 2-Chloro-1-(difluoromethoxy)-3-fluorobenzene : Replaces the dibromovinyl group with a difluoromethoxy moiety (C₇H₄ClF₃O, MW 196.55). This substitution reduces steric hindrance, enhancing reactivity in nucleophilic aromatic substitutions .
- 2-Bromo-3-chloro-4-fluoro-1-methylbenzene : Incorporates a methyl group (C₇H₅BrClF, MW 223.47). The methyl substituent increases hydrophobicity, influencing solubility and metabolic stability .
Environmental and Toxicological Profiles
- cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid : A metabolite of deltamethrin, detected in human urine (geometric mean 0.39 µg/L). This highlights environmental persistence compared to the target compound, which lacks reported biodegradation data .
- 2-Bromo-3-chloro-4-fluoro-1-methylbenzene : Safety data indicate precautions for handling (95% purity, skin contamination risks) , whereas the target compound’s safety profile remains less documented.
Biological Activity
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves halogenation reactions that introduce bromine and chlorine atoms into the aromatic ring. The compound can be synthesized through various methodologies, including the use of hypervalent iodine reagents for selective bromination. This approach not only enhances yield but also improves the selectivity of the reaction towards desired products .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant inhibitory effects against Staphylococcus aureus and other pathogenic bacteria.
Minimum Inhibitory Concentration (MIC) Values:
- Staphylococcus aureus: MIC of 16 µM
- Escherichia coli: MIC of 32 µM
- Candida albicans: MIC of 15.6 µM
These values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Candida albicans | 15.6 |
The antimicrobial activity is believed to be mediated through multiple mechanisms:
- Cell Membrane Disruption: The presence of halogen atoms may enhance the lipophilicity of the compound, facilitating its interaction with bacterial membranes.
- Inhibition of Biofilm Formation: Studies indicate that this compound significantly reduces biofilm formation in bacteria, which is crucial for treating persistent infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The presence of bromine and chlorine enhances its lipophilicity and reactivity.
- Substituents on the benzene ring influence the potency; compounds with more electronegative halogens generally exhibit increased antimicrobial activity .
Case Studies
-
Study on Antimicrobial Efficacy:
A study evaluated various halogenated derivatives against S. aureus and found that increasing the number of halogen substituents improved antibacterial efficacy. Specifically, compounds with both bromine and chlorine displayed significantly lower MIC values compared to their non-halogenated counterparts . -
Biofilm Inhibition Assessment:
Another investigation focused on the biofilm-forming ability of S. aureus in the presence of this compound. The study reported a drastic reduction in biofilm mass when treated with sub-MIC concentrations, indicating its potential as a therapeutic agent in biofilm-associated infections .
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene?
A three-step synthesis route has been reported for structurally similar halogenated dibromovinyl compounds. For example, 4-Chloro-1-cinnamyloxy-2-(2,2-dibromovinyl)benzene was synthesized via bromoacetylene addition, iodination, and column chromatography, achieving a 77% overall yield . Key steps include:
- Step 1 : Bromoacetylene reaction with a halogenated aromatic precursor.
- Step 2 : Iodination under controlled conditions (e.g., KI/MgSO₄).
- Step 3 : Purification via silica gel chromatography. Adapting this methodology to this compound may require optimizing substituent positions and reaction solvents.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- NMR : Analyze , , and NMR spectra to identify characteristic peaks for the dibromovinyl group (δ ~5.8–6.2 ppm for vinyl protons) and halogen substituents (e.g., fluorine at δ ~−110 ppm in ) .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular formula (e.g., C₈H₃Br₂ClF requires m/z 351.76).
- X-ray Crystallography : Resolve regioselectivity and stereochemistry of the dibromovinyl group .
Advanced Research Questions
Q. What challenges arise in palladium-catalyzed cross-coupling reactions involving this compound?
Palladium-catalyzed reactions (e.g., Heck or Suzuki-Miyaura couplings) with dibromovinyl substrates face two key issues:
- Elimination/Homocoupling : Steric hindrance from the dibromovinyl group promotes β-hydride elimination or homocoupling, as observed in failed Negishi couplings of 1,2-dibromovinyl benzene derivatives .
- Regioselectivity : The electron-withdrawing fluorine and chlorine substituents may direct coupling to specific positions. Ligand selection (e.g., bulky phosphines) and low-temperature conditions (~0°C) can mitigate these issues .
Q. How can regioselectivity in tandem cross-coupling reactions be controlled?
A Pd-catalyzed tandem C–N/C–C coupling protocol using [2-(2,2-dibromovinyl)-phenyl]-phenyl-amine achieved 1,2-disubstituted indoles with 85% yield. Critical factors include:
- Substrate Design : Pre-installed directing groups (e.g., aryl amines) guide sequential bond formation.
- Catalyst System : Pd(OAc)₂ with XPhos ligands enhances stability and selectivity .
- Reaction Monitoring : In-situ FTIR or GC-MS helps track intermediates and optimize stepwise conditions.
Q. How to resolve contradictions in reported reaction outcomes for dibromovinyl derivatives?
Discrepancies in cross-coupling success (e.g., Suzuki-Miyaura vs. Negishi conditions) stem from:
- Catalyst Compatibility : Ni-based catalysts may outperform Pd in sterically hindered systems .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in challenging couplings.
- Additives : Silver salts (Ag₂CO₃) suppress halide scrambling in Negishi reactions .
Q. Data Contradiction Analysis
Reaction Type | Reported Outcome | Key Variables | Reference |
---|---|---|---|
Suzuki-Miyaura | High yield (Z)-isomer | Pd(0)/XPhos, DMF | |
Negishi Coupling | Elimination dominant | Pd(dba)₂, THF | |
Tandem Heck | 85% yield | Pd(OAc)₂, K₃PO₄ |
Q. Methodological Recommendations
- Synthesis : Prioritize stepwise bromination/fluorination to avoid competing halogen exchange.
- Characterization : Combine XRD with dynamic NMR to assess conformational flexibility.
- Reaction Optimization : Screen ligands (e.g., Josiphos for steric control) and use flow chemistry for exothermic steps.
Properties
IUPAC Name |
1-chloro-2-(2,2-dibromoethenyl)-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPCIHNRXBMLST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.